REACTION_CXSMILES
|
[CH3:1][Li].[SiH3][SiH3].[CH3:5][Si:6]([CH3:18])([O:15][CH2:16][CH3:17])[Si:7]([CH3:14])([O:11][CH2:12][CH3:13])OCC>>[CH3:18][Si:6]([CH3:5])([O:15][CH2:16][CH3:17])[Si:7]([CH3:1])([CH3:14])[O:11][CH2:12][CH3:13]
|
Name
|
polysilanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SiH3][SiH3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si]([Si](OCC)(OCC)C)(OCC)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the yields
|
Type
|
TEMPERATURE
|
Details
|
before heating
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si]([Si](OCC)(C)C)(OCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |